molecular formula C15H21NO2Si B12991767 3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile

3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile

Cat. No.: B12991767
M. Wt: 275.42 g/mol
InChI Key: BHDBAIFKOJKBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C15H21NO2Si. This compound features a cyclobutane ring substituted with benzyloxy and trimethylsilyloxy groups, as well as a nitrile functional group. It is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Introduction of the Trimethylsilyloxy Group: The trimethylsilyloxy group can be introduced through silylation using trimethylsilyl chloride and a base such as triethylamine.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary amines or aldehydes.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving nitrile groups.

    Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile depends on the specific reactions it undergoes. For example:

    Oxidation: The benzyloxy group is oxidized through the transfer of electrons to the oxidizing agent.

    Reduction: The nitrile group is reduced through the transfer of electrons from the reducing agent.

    Substitution: The trimethylsilyloxy group is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)cyclobutane-1-carbonitrile: Lacks the trimethylsilyloxy group, which may affect its reactivity and solubility.

    1-((Trimethylsilyl)oxy)cyclobutane-1-carbonitrile:

    3-(Benzyloxy)-1-hydroxycyclobutane-1-carbonitrile: Contains a hydroxyl group instead of a trimethylsilyloxy group, which may affect its reactivity and stability.

Properties

Molecular Formula

C15H21NO2Si

Molecular Weight

275.42 g/mol

IUPAC Name

3-phenylmethoxy-1-trimethylsilyloxycyclobutane-1-carbonitrile

InChI

InChI=1S/C15H21NO2Si/c1-19(2,3)18-15(12-16)9-14(10-15)17-11-13-7-5-4-6-8-13/h4-8,14H,9-11H2,1-3H3

InChI Key

BHDBAIFKOJKBFC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CC(C1)OCC2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.